![molecular formula C11H11ClN2SSi B13579047 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at the 4-position with chlorine and at the 6-position with a trimethylsilyl (TMS)-protected ethynyl group. This structure combines the electron-withdrawing chlorine atom, which enhances reactivity for nucleophilic substitution, with a bulky, lipophilic TMS-ethynyl group that confers unique steric and electronic properties.
Chlorination at C4: Using phosphorus oxychloride (POCl₃) to activate the pyrimidine ring .
Functionalization at C6: A Sonogashira coupling between 4-chloro-6-iodothieno[2,3-d]pyrimidine and trimethylsilylacetylene, leveraging palladium catalysis .
The TMS-ethynyl group serves as a protected alkyne, enabling further derivatization (e.g., desilylation for click chemistry) while improving solubility and stability during synthesis.
Preparation Methods
The synthesis of 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often require the use of specific reagents such as phosphorus trichloride and trimethylsilylacetylene under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro group undergoes displacement with various nucleophiles, enabling structural diversification. Key reactions include:
Table 1: Nucleophilic Substitution Reactions
-
Azide substitution proceeds efficiently under mild conditions, forming tetrazole derivatives for cyclization reactions .
-
Alkoxy derivatives exhibit stability in polar aprotic solvents, enabling further functionalization .
Sonogashira Coupling at the Ethynyl Group
The trimethylsilyl (TMS)-protected ethynyl group participates in cross-coupling reactions after desilylation:
Reaction Pathway :
-
Desilylation : TMS group removal using TBAF (tetrabutylammonium fluoride) yields a terminal alkyne.
-
Coupling : Pd-catalyzed cross-coupling with aryl/alkyl halides:
Table 2: Sonogashira Coupling Examples
Cyclization Reactions
The ethynyl group facilitates cyclization to form fused heterocycles:
Thermal Cyclization :
-
Heating in 1,4-dibromobenzene at 180°C induces cyclization to pyrrolo[2,3-d]pyrimidine derivatives .
Photochemical Cyclization : -
UV irradiation (254 nm) in TFA generates isomeric thieno-pyrrolo-pyrimidines .
Table 3: Cyclization Outcomes
Method | Conditions | Product | Yield | Source |
---|---|---|---|---|
Thermal | 1,4-Dibromobenzene, 180°C, 30 min | Thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidine | 50% | |
Photochemical | TFA, UV (254 nm), 72 hr | Isomeric pyrrolo-pyrimidines | 15–30% |
Desilylation and Further Functionalization
The TMS-ethynyl group can be selectively modified:
-
Desilylation : TBAF in THF at 0°C removes TMS, yielding a terminal alkyne for Huisgen cycloaddition.
-
Click Chemistry : Reaction with azides (Cu(I)-catalyzed) forms triazole-linked conjugates.
Example :
TMS-ethynyl+NaN3CuI, DIPEATriazole derivative (Yield: 82%).
Key Synthetic Considerations
-
Solvent Sensitivity : Traces of DMF degrade products during cyclization; THF is preferred .
-
Purification : Column chromatography (hexane/EtOAc) effectively isolates products .
This compound’s dual reactivity at the 4-chloro and 6-ethynyl positions makes it indispensable for constructing complex heterocycles with pharmacological potential. Experimental protocols emphasize catalyst selection, solvent purity, and controlled desilylation to optimize yields .
Scientific Research Applications
4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it can act as an inhibitor of protein kinases, interfering with signal transduction pathways that are crucial for cell proliferation and survival . The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidines substituted at C4 and C6 are widely explored for medicinal and materials chemistry. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃, NO₂) at C6 increase the electrophilicity of C4, facilitating nucleophilic substitutions. The TMS-ethynyl group balances steric bulk with moderate electron-withdrawing character.
- Steric Effects : Bulky substituents (e.g., TMS-ethynyl, benzyl) may hinder reactions at C4 but provide steric shielding for stability.
- Synthetic Flexibility : Halogenated C6 positions (I, Br) serve as handles for cross-coupling, enabling diverse functionalization .
Physicochemical Properties
*Estimated based on structural analogs. The TMS group significantly increases LogP, reducing solubility but enhancing cell membrane penetration.
Biological Activity
Overview
4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core with a chlorine substituent at the 4-position and a trimethylsilyl-ethynyl group at the 6-position. Its molecular formula is C11H11ClN2SSi, and it has a molecular weight of 266.82 g/mol .
The biological activity of this compound is primarily attributed to its role as an inhibitor of protein kinases, which are crucial for various cell signaling pathways involved in proliferation and survival. By inhibiting these kinases, the compound can potentially modulate critical signaling pathways associated with cancer and other diseases .
Inhibition of Protein Kinases
Research indicates that this compound exhibits significant inhibition against specific protein kinases. This inhibition can interfere with signal transduction pathways that are vital for tumor growth and survival. The compound's ability to selectively target these enzymes makes it a promising candidate for anticancer drug development .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions utilizing reagents such as palladium catalysts and trimethylsilylacetylene . The structure-activity relationship studies indicate that variations in substituents can significantly affect the biological activity of thieno-pyrimidine derivatives.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thieno[2,3-d]pyrimidine core with chloro and trimethylsilyl-ethynyl groups | Protein kinase inhibition |
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | Trifluoroethyl group instead of trimethylsilyl | Enhanced lipophilicity; potential different biological activities |
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | Different core structure (pyrrolo instead of thieno) | Potentially different pharmacological profiles |
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound significantly inhibit the proliferation of various cancer cell lines. For example, one study reported that a related compound inhibited cell growth in A431 vulvar epidermal carcinoma cells .
- Antiviral Assays : Although specific data on this compound's antiviral efficacy is sparse, related thieno-pyrimidines have shown promise against viruses like HIV and hepatitis C by targeting viral polymerases . Further research is needed to establish the antiviral potential of this specific compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine?
The synthesis typically involves three key steps:
- Gewald’s 2-aminothiophene synthesis : Reaction of enamine intermediates with ethyl cyanoacetate and sulfur in ethanol to form the thiophene core .
- Cyclization with formamide : Heating the intermediate with formamide at 200°C to form the pyrimidine ring .
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent . The trimethylsilyl-ethynyl group is introduced via nucleophilic substitution or Sonogashira coupling at position 6 .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies substituent positions and confirms regiochemistry (e.g., δ ~8.5 ppm for pyrimidine protons in DMSO-d₆) .
- IR spectroscopy : Detects functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for the ethynyl group) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the typical reaction conditions for functionalizing the 4-chloro position?
The 4-chloro group is highly reactive under nucleophilic aromatic substitution (SNAr) conditions. Common methods include:
- Amine substitution : Heating with primary/secondary amines in i-propanol or n-butanol (e.g., 80°C, 12–24 hours) .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl/heteroaryl introductions using Pd catalysts .
Advanced Research Questions
Q. How can synthetic yields be optimized for 4-chloro-6-substituted derivatives?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity .
- Catalysis : Use of CuI or Pd(PPh₃)₄ for ethynyl group installation via Sonogashira coupling .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity (>95%) . Example: Chlorination with POCl₃ achieves >90% yield when conducted under anhydrous conditions at 100°C .
Q. What computational strategies predict the biological activity of thieno[2,3-d]pyrimidine derivatives?
- Molecular docking : Evaluates binding affinity to targets like EGFR or DHFR (e.g., AutoDock Vina) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns simulations in GROMACS) .
- ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .
Q. How can structural modifications resolve contradictions in biological activity data?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance EGFR inhibition, while bulky groups reduce solubility .
- Regiochemical analysis : Position 6 modifications (e.g., aryl vs. alkyl) significantly impact dihydrofolate reductase (DHFR) binding . Example: 6-(4-Nitrophenyl) derivatives show 10-fold higher anticancer activity than 6-methyl analogs due to improved target engagement .
Q. What strategies enable selective functionalization of the thieno[2,3-d]pyrimidine core?
Properties
Molecular Formula |
C11H11ClN2SSi |
---|---|
Molecular Weight |
266.82 g/mol |
IUPAC Name |
2-(4-chlorothieno[2,3-d]pyrimidin-6-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H11ClN2SSi/c1-16(2,3)5-4-8-6-9-10(12)13-7-14-11(9)15-8/h6-7H,1-3H3 |
InChI Key |
IXJBLFCQXVTYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
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